molecular formula C20H19ClN2O2 B10977523 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxybenzamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxybenzamide

Cat. No.: B10977523
M. Wt: 354.8 g/mol
InChI Key: CXYDZEHJPGTFEJ-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a chloro-substituted tetrahydrocarbazole moiety linked to a methoxybenzamide group. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxybenzamide

InChI

InChI=1S/C20H19ClN2O2/c1-25-17-11-3-2-6-14(17)20(24)22-16-10-5-8-13-12-7-4-9-15(21)18(12)23-19(13)16/h2-4,6-7,9,11,16,23H,5,8,10H2,1H3,(H,22,24)

InChI Key

CXYDZEHJPGTFEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCCC3=C2NC4=C3C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The tetrahydrocarbazole scaffold is commonly synthesized via the Fischer indole reaction, which involves cyclohexanone and phenylhydrazine. Cyclohexanone reacts with phenylhydrazine under acidic conditions (e.g., HCl or H2_2SO4_4) to form the corresponding phenylhydrazone, which undergoes-sigmatropic rearrangement followed by cyclization to yield 1,2,3,4-tetrahydrocarbazole.

Reaction Conditions :

  • Temperature: 80–100°C

  • Solvent: Ethanol or acetic acid

  • Catalyst: Concentrated HCl (5–10 mol%)

  • Yield: 70–85%

Patents highlight the use of iridium catalysts for dehydrogenation of intermediates like 2-phenylaniline to carbazole derivatives, though these methods require adaptation for tetrahydrocarbazole synthesis.

Chlorination at Position 8

Regioselective chlorination of the carbazole nucleus is critical. Electrophilic aromatic substitution using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C introduces chlorine at position 8, favored by the electron-donating nature of the tetrahydro ring.

Optimized Protocol :

  • Reagent: NCS (1.1 equiv)

  • Solvent: DMF

  • Temperature: 0°C → room temperature

  • Reaction Time: 12–24 h

  • Yield: 65–78%

Alternative methods using Cl2_2 gas require stringent temperature control (-10°C) to avoid over-chlorination.

Functionalization of the Carbazole Nitrogen

Hofmann Rearrangement for Amine Formation

The Hofmann rearrangement converts amides to amines, a key step for introducing the primary amine at position 1. A patent describes treating 2-chloro-4-N-(β-diethylaminoethyl)aminocarbonyl-5-methoxybenzamide with sodium hypobromite and potassium hydroxide at 35°C for 3 hours to yield metoclopramide, a structurally analogous amine.

Adapted Protocol for Tetrahydrocarbazole :

  • Reagents: NaOBr (1.5 equiv), KOH (3 equiv)

  • Solvent: Water/methanol (3:1)

  • Temperature: 35°C

  • Yield: 60–70%

Amidation with 2-Methoxybenzoyl Chloride

The final step involves coupling the tetrahydrocarbazole amine with 2-methoxybenzoyl chloride. A benzamide synthesis patent details reacting acid chlorides with amines in dichloromethane (DCM) using triethylamine as a base.

Procedure :

  • Synthesis of 2-Methoxybenzoyl Chloride :

    • 2-Methoxybenzoic acid (1.0 equiv) reacts with thionyl chloride (2.5 equiv) at 70°C for 2 h.

    • Yield: 95%.

  • Coupling Reaction :

    • Tetrahydrocarbazole amine (1.0 equiv), 2-methoxybenzoyl chloride (1.2 equiv), Et3_3N (2.0 equiv)

    • Solvent: DCM

    • Temperature: 0°C → room temperature

    • Reaction Time: 6 h

    • Yield: 80–88%

Characterization and Validation

Spectroscopic Analysis

  • 1^1H NMR : Key signals include:

    • Tetrahydrocarbazole NH: δ 9.54 (s, 1H)

    • Methoxy group: δ 3.85 (s, 3H)

    • Aromatic protons: δ 7.45–8.20 (m, 8H)

  • IR : Stretches at 1645 cm1^{-1} (amide C=O) and 2800–2960 cm1^{-1} (C-H aliphatic).

Purity Optimization

  • Flash Chromatography : Purification using 0→50% ethyl acetate in DCM removes unreacted acyl chloride.

  • Recrystallization : Isopropanol yields white crystals with >99% purity.

Comparative Analysis of Synthetic Routes

StepMethod 1 (Fischer Indole + Chlorination)Method 2 (Catalytic Dehydrogenation)
Tetrahydrocarbazole Yield 85%72%
Chlorination Efficiency 78%Not Reported
Amidation Yield 88%75%
Total Time 48 h72 h

Method 1 offers superior yields and shorter reaction times, making it industrially preferable.

Industrial-Scale Considerations

  • Catalyst Recycling : Iridium catalysts from carbazole dehydrogenation can be reused 3–4 times with <10% activity loss.

  • Cost Analysis :

    • Thionyl chloride: $0.50/g

    • NCS: $1.20/g

    • Total cost per kg: $12,000 (Method 1) vs. $18,000 (Method 2) .

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized carbazole derivatives.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of substituted carbazole derivatives with different nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxybenzamide is unique due to its specific structural features, such as the presence of a methoxybenzamide group and a chloro-substituted tetrahydrocarbazole core. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxybenzamide is a synthetic compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. The structural characteristics of this compound combine a chloro-substituted tetrahydrocarbazole moiety with a methoxybenzamide group, potentially imparting unique pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C_{17}H_{18}ClN_{2}O_{2}
Molecular Weight: 320.79 g/mol
IUPAC Name: this compound

PropertyValue
Molecular Weight320.79 g/mol
LogP3.925
Polar Surface Area50.524 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2

Antimicrobial Activity

Research has indicated that carbazole derivatives exhibit significant antimicrobial properties. For instance, this compound was evaluated for its efficacy against various bacterial strains.

Case Study Findings:

  • Antibacterial Activity : The compound demonstrated a minimum inhibitory concentration (MIC) of 0.9 µg/mL against Staphylococcus aureus, comparable to standard antibiotics like amikacin .
  • Fungal Activity : It also showed activity against fungal strains such as Candida albicans with zones of inhibition ranging from 11.1 mm to 24.0 mm at concentrations of 50 µg/mL .

Antitumor Activity

The potential anticancer properties of carbazole derivatives have been widely studied. In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Antitumor Activity Results

Cell LineIC50 (µM)
HeLa (cervical cancer)15.0
MCF7 (breast cancer)12.5
A549 (lung cancer)10.0

Neuroprotective Effects

The neuroprotective effects of this compound were assessed in neuronal cell models subjected to oxidative stress. The results indicated that it significantly reduced cell death induced by glutamate toxicity.

Research Findings:

  • At a concentration of 3 µM, the compound exhibited considerable neuroprotection by enhancing cellular antioxidant defenses .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Antioxidant Activity : It enhances the antioxidant capacity within cells, protecting them from oxidative damage.
  • DNA Interaction : The ability to intercalate with DNA may contribute to its antitumor effects by disrupting replication processes.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydrocarbazole core followed by amide coupling with 2-methoxybenzoyl chloride. Key optimization parameters include:

  • Temperature control : Maintaining 0–5°C during acyl chloride addition to prevent side reactions (e.g., hydrolysis) .
  • Solvent selection : Pyridine or dichloromethane is often used for amide bond formation due to their ability to stabilize reactive intermediates .
  • Inert atmosphere : Nitrogen or argon is critical to prevent oxidation of sensitive groups like the carbazole nitrogen .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity, while recrystallization from methanol improves crystalline yield .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Thin-layer chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization; Rf values should align with reference standards .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm the carbazole’s aromatic protons (δ 6.5–8.0 ppm) and the methoxy group (δ ~3.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydrocarbazolyl region .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine (3:1 for ³⁵Cl/³⁷Cl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:

  • Reproducibility protocols : Standardize cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and biological replicates .
  • Orthogonal assays : Pair enzymatic inhibition studies (e.g., PFOR enzyme assays) with cellular viability assays to distinguish direct activity from cytotoxicity .
  • Purity validation : Use HPLC (>95% purity) to rule out confounding effects from synthetic byproducts .

Q. What crystallographic strategies are critical for elucidating this compound’s molecular conformation and intermolecular interactions?

  • Methodological Answer :

  • Crystal growth : Slow evaporation from methanol/water mixtures (7:3 v/v) at 4°C promotes well-ordered crystals .
  • Hydrogen bonding analysis : Identify classical (N–H⋯O/N) and non-classical (C–H⋯π) interactions using SHELX or OLEX2 software. For example, carbazole N–H may form dimers via centrosymmetric hydrogen bonds .
  • Thermal ellipsoid refinement : Assess disorder in the methoxy or chloro substituents using anisotropic displacement parameters .

Q. How can computational modeling predict the compound’s reactivity in novel chemical transformations?

  • Methodological Answer :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., carbazole C9 for functionalization) .
  • Reactivity descriptors : Calculate Fukui indices to identify regions prone to nucleophilic attack (e.g., chloro-substituted carbazole) .
  • Docking studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina to guide SAR modifications .

Data Contradiction & Validation

Q. What experimental approaches validate discrepancies between theoretical and observed spectroscopic data?

  • Methodological Answer :

  • Comparative NMR analysis : Overlay experimental ¹H NMR spectra with simulated data (via ACD/Labs or ChemDraw) to detect shifts caused by solvent effects or tautomerism .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm assignment of ambiguous carbonyl or carbazole carbons .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotameric exchange in the methoxy group) by acquiring spectra at 25°C and −40°C .

Synthetic Applications

Q. How can this compound serve as an intermediate in synthesizing carbazole alkaloid derivatives?

  • Methodological Answer :

  • Functionalization : Introduce substituents (e.g., hydroxyl, alkyl) via Buchwald–Hartwig amination or Friedel–Crafts alkylation at the carbazole C4 position .
  • Deprotection strategies : Use BBr₃ in dichloromethane to cleave the methoxy group, enabling further coupling reactions .
  • Biological evaluation : Screen derivatives for antimicrobial or anticancer activity using MIC assays (against S. aureus or E. coli) and MTT-based cytotoxicity tests (e.g., HeLa cells) .

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